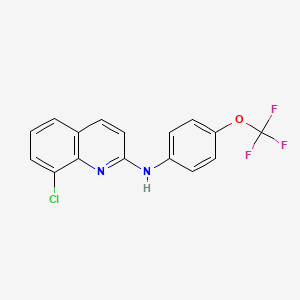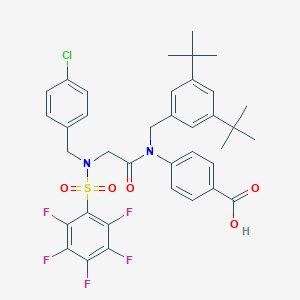
AD80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD80 ist ein Multikinase-Inhibitor, der für seine starken antineoplastischen Wirkungen bekannt ist. Es zielt auf verschiedene Kinasen ab, darunter RET, RAF, SRC und S6K, was es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung macht . This compound hat in verschiedenen Krebszellmodellen, einschließlich akuter Leukämie und Bauchspeicheldrüsenkrebs, eine Wirksamkeit bei der Reduzierung der Zellviabilität und der Induktion von Apoptose gezeigt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der abschließenden Kupplungsreaktionen. Die genauen Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren. Industrielle Produktionsmethoden umfassen in der Regel die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
AD80 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und ihre Auswirkungen auf zelluläre Signalwege zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation des Zellzyklusfortschritts, der Apoptose und der Autophagie in verschiedenen Zelltypen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebsarten wie akuter Leukämie und Bauchspeicheldrüsenkrebs untersucht. .
Industrie: In der Medikamentenentwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und Behandlungsstrategien zu optimieren
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mehrere Kinasen hemmt, darunter RET, RAF, SRC und S6K. Diese Kinasen sind an kritischen Signalwegen beteiligt, die die Zellproliferation, das Überleben und die Apoptose regulieren. Durch die Hemmung dieser Kinasen unterbricht this compound diese Wege, was zu einer reduzierten Zellviabilität, Induktion von Apoptose und Hemmung des Tumorwachstums führt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die PI3K/AKT/mTOR- und die MAPK/ERK-Wege .
Wirkmechanismus
Target of Action
AD80, also known as 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea, is a multikinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival . The primary targets of this compound include S6K, RET, RAF, and SRC . These proteins play crucial roles in cell growth, differentiation, and survival, making them important targets for cancer therapy .
Mode of Action
this compound interacts with its targets by binding to their kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cellular processes such as cell growth and survival . For instance, this compound reduces the phosphorylation of RPS6 and histone H3, two downstream targets of S6K .
Biochemical Pathways
this compound affects several biochemical pathways, primarily those involving its target proteins. For example, it impacts the PI3K/STMN1 axis, a pathway that plays a significant role in cell proliferation and survival . By inhibiting this pathway, this compound can exert cytotoxic effects on cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Experimental dosing for this compound was determined from maximum tolerated dosage studies and pharmacokinetic analysis . Quantities of this compound in blood plasma were determined by LC-MS/MS
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces cell viability and clonogenicity, and induces polyploidy in cancer cells . At the molecular level, this compound induces DNA damage, as evidenced by the increased expression of γH2AX, a marker of DNA damage . It also induces apoptosis, a form of programmed cell death, as indicated by the cleavage of PARP1, an apoptosis marker .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis
Vorbereitungsmethoden
The synthesis of AD80 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
AD80 durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Kinasen konzentrieren. Es hemmt die Phosphorylierung von Schlüsselproteinen, die an Zellproliferations- und Überlebenswegen beteiligt sind. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kinaseinhibitoren und andere kleine Moleküle, die die Kinaseaktivität modulieren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind phosphorylierte oder dephosphorylierte Proteine, die eine entscheidende Rolle in der zellulären Signalübertragung spielen .
Vergleich Mit ähnlichen Verbindungen
AD80 wird mit anderen Multikinase-Inhibitoren wie GSK2606414 und GW768505A verglichen. Unter diesen wurde festgestellt, dass this compound in Krebszellmodellen wirksamer ist und die Zellviabilität stärker reduziert und die Apoptose stärker induziert . Seine einzigartige Fähigkeit, gleichzeitig mehrere Kinasen anzugreifen, unterscheidet es von anderen Inhibitoren, die möglicherweise nur eine einzelne Kinase anvisieren. Dieser polypharmakologische Ansatz erhöht seine Wirksamkeit und reduziert die Wahrscheinlichkeit der Entwicklung von Resistenzen .
Ähnliche Verbindungen
- GSK2606414
- GW768505A
- GDP366
Die einzigartige Kombination von Kinase-Zielstrukturen von this compound und seine starken antineoplastischen Wirkungen machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .
Eigenschaften
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
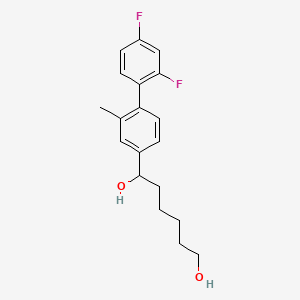

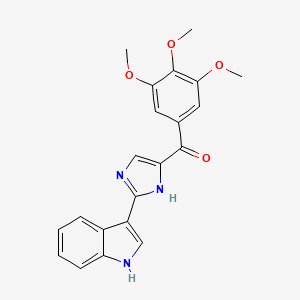
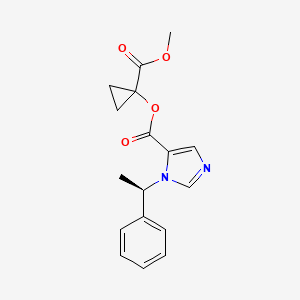
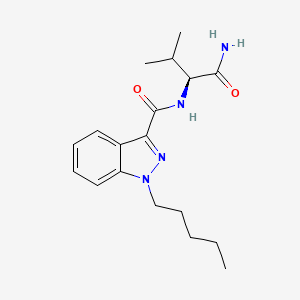
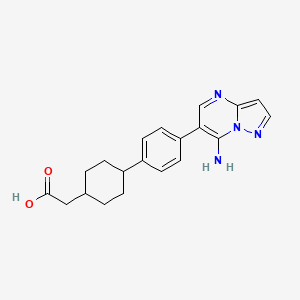
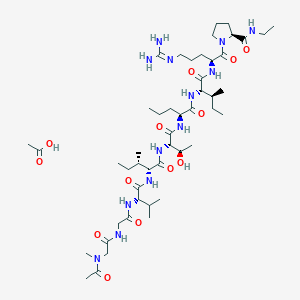
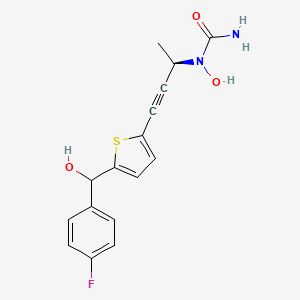
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

